molecular formula C15H11F2N3O2S B129626 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 449811-12-5

6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B129626
M. Wt: 335.3 g/mol
InChI Key: ZPIBOTZZXBWGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one" is a derivative within the pyrido[2,3-d]pyrimidin-7(8H)-one family, which is known for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives often involves multi-step reactions, including cyclocondensation and aza-Wittig reactions. For instance, a related compound was synthesized using a microwave-induced cyclocondensation reaction of aminopyrimidine with pyruvic acid, catalyzed by cerium ammonium nitrate (CAN) . Another synthesis method involved the aza-Wittig reaction, where phosphoranylideneamino derivatives reacted with isocyanates to form carbodiimide derivatives, which were then treated with amines or phenols to yield the final products . These methods could potentially be adapted for the synthesis of "6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one".

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring. The substitution patterns on these rings are crucial for the biological activity of these compounds. X-ray analysis has been used to confirm the structure of related compounds, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . The presence of substituents like methylthio and difluorophenoxy groups in the compound of interest would influence its electronic structure and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is influenced by the substituents on the pyrimidine and pyridine rings. The presence of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in various chemical reactions. For example, the introduction of a hydroxy group in certain positions of the pyridopyrimidinone ring has been shown to enhance inhibitory potency against aldose reductase . The specific reactivity of "6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one" would need to be studied in the context of its unique substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the presence of hydroxyl groups has been associated with increased inhibitory potency and significant antioxidant properties in related compounds . The methylthio and difluorophenoxy groups in the compound of interest are likely to contribute to its lipophilicity and could affect its pharmacokinetic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one have been extensively researched for their unique chemical structures and properties. For instance, the synthesis and properties of various 8-substituted 2,4-dithiolumazines and 2-(methylthio)pteridin-4(8H)-ones have been explored, highlighting the importance of these compounds in the field of heterocyclic chemistry. The presence of a quinonoid cross-conjugated π-electron system in these compounds makes them susceptible to nucleophilic additions, offering intriguing chemical behaviors and applications (W. Hübsch & W. Pfleiderer, 1988).

Antimicrobial Properties

The antimicrobial properties of compounds structurally similar to 6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one have also been a focus of scientific research. Studies have synthesized and evaluated various pyrimidinones, oxazinones, and their derivatives as potential antimicrobial agents, indicating the significance of these compounds in medical and pharmaceutical research (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Similarly, the antimicrobial activity of novel pyrido[2,3-d]pyrimidines and their derivatives has been extensively studied, providing insights into the potential therapeutic applications of these compounds (S. R. Kanth et al., 2006).

properties

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-20-13-8(7-18-15(19-13)23-2)5-12(14(20)21)22-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBOTZZXBWGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.